molecular formula C10H8Cl2O B8785604 2,6-Dichlorobenzylideneacetone

2,6-Dichlorobenzylideneacetone

Cat. No.: B8785604
M. Wt: 215.07 g/mol
InChI Key: QUUBBGLIJLKARO-UHFFFAOYSA-N
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Description

2,6-Dichlorobenzylideneacetone (CAS: 81559-89-9) is a chlorinated aromatic ketone with the molecular formula C₁₀H₈Cl₂O and a molecular weight of 215.08 g/mol. It is synthesized via the Claisen-Schmidt condensation of 2,6-dichlorobenzaldehyde with acetone, forming a conjugated α,β-unsaturated ketone system. This compound is commercially available as a high-purity reagent (98%) in quantities of 5 g and 25 g, primarily used in organic synthesis, pharmaceutical intermediates, and coordination chemistry due to its electron-withdrawing chlorine substituents and planar structure .

Properties

Molecular Formula

C10H8Cl2O

Molecular Weight

215.07 g/mol

IUPAC Name

4-(2,6-dichlorophenyl)but-3-en-2-one

InChI

InChI=1S/C10H8Cl2O/c1-7(13)5-6-8-9(11)3-2-4-10(8)12/h2-6H,1H3

InChI Key

QUUBBGLIJLKARO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=CC1=C(C=CC=C1Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichlorobenzylideneacetone typically involves the reaction of 2,6-dichlorobenzaldehyde with an appropriate alkyne under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, which facilitates the formation of the desired product. The reaction conditions often involve the use of solvents such as ethanol or dichloromethane, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and cost-effectiveness, often incorporating continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichlorobenzylideneacetone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2,6-Dichlorobenzylideneacetone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Dichlorobenzylideneacetone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Isomers

The closest analogs of 2,6-dichlorobenzylideneacetone are other dichlorinated benzylideneacetones, differing in the position of chlorine substituents on the aromatic ring. Key compounds include:

2,4-Dichlorobenzylideneacetone (CAS: 61888-78-6)
  • Molecular Formula : C₁₀H₈Cl₂O
  • Molecular Weight : 215.08 g/mol
  • Purity : 97%
  • Availability : 1 g, 5 g, 25 g .
3,4-Dichlorobenzyl Isothiocyanate (CAS: 18967-42-5)
  • Molecular Formula : C₈H₅Cl₂NS
  • Molecular Weight : 218.10 g/mol
  • Purity : 97%
  • Availability : 1 g, 5 g .

Comparative Data Table

Parameter This compound 2,4-Dichlorobenzylideneacetone 3,4-Dichlorobenzyl Isothiocyanate
CAS Number 81559-89-9 61888-78-6 18967-42-5
Molecular Formula C₁₀H₈Cl₂O C₁₀H₈Cl₂O C₈H₅Cl₂NS
Molecular Weight 215.08 g/mol 215.08 g/mol 218.10 g/mol
Purity 98% 97% 97%
Commercial Availability 5 g, 25 g (Alfa; $132/5g from SCBT) 1 g, 5 g, 25 g (Alfa) 1 g, 5 g (Alfa)

Key Differences and Implications

Substituent Position :

  • The 2,6-dichloro isomer features chlorine atoms in the ortho positions relative to the benzylidene group, creating steric hindrance and reducing rotational freedom. In contrast, the 2,4-dichloro isomer has one ortho and one para chlorine, allowing greater conformational flexibility .
  • 3,4-Dichlorobenzyl isothiocyanate diverges functionally, replacing the ketone group with an isothiocyanate (-NCS), enhancing reactivity toward nucleophiles (e.g., in thiourea synthesis) .

Both dichlorobenzylideneacetones are precursors for agrochemicals, leveraging chlorine’s electron-withdrawing effects to stabilize reactive intermediates .

Commercial Factors: this compound is priced at $132/5 g (Santa Cruz Biotechnology), reflecting higher demand or synthetic complexity compared to 2,4-dichlorobenzylideneacetone, which lacks listed pricing .

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